3,4'-Dihydroxypropiophenone

Catalog No.
S1893562
CAS No.
53170-93-7
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4'-Dihydroxypropiophenone

CAS Number

53170-93-7

Product Name

3,4'-Dihydroxypropiophenone

IUPAC Name

3-hydroxy-1-(4-hydroxyphenyl)propan-1-one

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2

InChI Key

LTEPZFZSPZASKJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCO)O

Canonical SMILES

C1=CC(=CC=C1C(=O)CCO)O

There is currently limited scientific research available on 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one. While resources like PubChem () and FooDB () confirm its existence and some basic properties, literature specifically focused on its research applications is scarce.

Potential Biomarker:

One potential research area involves its use as a biomarker. The Human Metabolome Database (HMDB) suggests it might be detectable in fruits (). This characteristic could allow researchers to investigate its presence as a potential indicator of fruit consumption in dietary studies. Further research is needed to validate this application.

3,4'-Dihydroxypropiophenone has the molecular formula C₉H₁₀O₃ and is classified as a dihydroxy derivative of propiophenone. It features two hydroxyl groups located at the 3' and 4' positions of a phenyl ring attached to a propanone moiety. This unique structure allows for significant chemical reactivity and potential biological activity. The compound appears as a white crystalline solid and is known for its applications in chemistry, biology, and industry .

  • Oxidation: The hydroxyl groups can be oxidized to form quinones.
  • Reduction: The carbonyl group can be reduced to form alcohols.
  • Substitution: Hydroxyl groups can participate in substitution reactions to produce ethers or esters.

Common Reagents and Conditions

  • Oxidation: Silver chloride and potassium permanganate are common oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride serve as reducing agents.
  • Substitution: Alkyl halides or acyl chlorides are typically used under basic or acidic conditions.

Major Products

  • Oxidation: Quinones
  • Reduction: Alcohols
  • Substitution: Ethers and esters.

Research indicates that 3,4'-Dihydroxypropiophenone exhibits potential biological activities, particularly as an antioxidant and anti-inflammatory agent. Studies have suggested its role in various biological pathways, although further research is required to fully elucidate its therapeutic potential . Its biological properties make it a candidate for exploration in medicinal chemistry.

Synthetic Routes

Several synthesis methods exist for producing 3,4'-Dihydroxypropiophenone:

  • Hydroxylation of Propiophenone: This method typically involves using methanol and a base catalyst (e.g., sodium hydroxide) to methylate propiophenone, followed by oxidation with silver chloride.
    text
    Propiophenone + Base -> HydroxymethylpropiophenoneHydroxymethylpropiophenone + Oxidizing Agent -> 3,4'-Dihydroxypropiophenone
  • Acylation of Resorcinol: Another reported method is the acylation of resorcinol (1,3-dihydroxybenzene) with propionic anhydride.
    text
    Resorcinol + Propionic Anhydride -> 3',4'-Dihydroxypropiophenone + Acetic Acid

Industrial Production

In industrial settings, large-scale production may utilize continuous flow reactors to optimize yields and purity through controlled hydroxylation and oxidation processes.

3,4'-Dihydroxypropiophenone finds utility across various domains:

  • Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
  • Biology: Investigated for its antioxidant properties and potential therapeutic effects.
  • Industry: Used in the production of high-performance resins and optical materials.

Similar Compounds

Several compounds share structural similarities with 3,4'-Dihydroxypropiophenone:

  • 3,4-Dihydroxybenzaldehyde
  • 3,4-Dihydroxyacetophenone
  • 4-Hydroxy-3-methoxybenzaldehyde

Uniqueness

3,4'-Dihydroxypropiophenone is distinct due to its specific arrangement of hydroxyl and carbonyl functionalities. This unique structure influences its chemical reactivity and biological activity compared to similar compounds. For instance, while 3,4-Dihydroxyacetophenone shares hydroxyl groups on the benzene ring, it lacks the propanone moiety that contributes to the unique properties of 3,4'-Dihydroxypropiophenone.

Physical Description

Solid

XLogP3

0.8

Melting Point

142-143°C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53170-93-7

Wikipedia

3,4'-Dihydroxypropiophenone

Dates

Modify: 2023-08-16

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